molecular formula C12H10ClNS B8621165 4-Chloro-2-phenylsulfanyl-phenylamine

4-Chloro-2-phenylsulfanyl-phenylamine

Cat. No.: B8621165
M. Wt: 235.73 g/mol
InChI Key: OLUAIYJVQRXQEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-phenylsulfanyl-phenylamine is a chemical compound of interest in advanced chemical and pharmaceutical research. This sulfur- and nitrogen-containing scaffold, featuring an aniline core, is a valuable building block in organic synthesis. Researchers can utilize this compound in the development of novel chemical entities, particularly in the synthesis of complex molecules that may have applications as enzyme inhibitors or potential therapeutic agents . Compounds with similar structural motifs, such as phenylsulfanyl groups and halogen substituents, are frequently explored in medicinal chemistry for their ability to modulate the properties of bioactive molecules, influencing characteristics like lipophilicity, metabolic stability, and binding affinity . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C12H10ClNS

Molecular Weight

235.73 g/mol

IUPAC Name

4-chloro-2-phenylsulfanylaniline

InChI

InChI=1S/C12H10ClNS/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h1-8H,14H2

InChI Key

OLUAIYJVQRXQEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=CC(=C2)Cl)N

Origin of Product

United States

Scientific Research Applications

Cancer Research

4-Chloro-2-phenylsulfanyl-phenylamine has shown potential as an inhibitor of heat shock protein 70 (Hsp70), which plays a crucial role in cancer cell survival and proliferation. Research indicates that derivatives of this compound can effectively inhibit Hsp70, leading to decreased viability of cancer cells. Molecular docking studies suggest favorable interactions between the compound and Hsp70, highlighting its therapeutic potential .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Similar compounds have been reported to exhibit significant activity against various bacterial strains, including those resistant to conventional treatments. The mechanism often involves the inhibition of critical enzymes necessary for bacterial growth .

Case Study 1: Inhibition of Hsp70

A study demonstrated that derivatives of this compound could inhibit Hsp70 with varying potency based on structural modifications. The most potent derivatives showed IC50 values significantly lower than those of existing Hsp70 inhibitors, indicating potential for further development as anticancer agents .

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial efficacy of related compounds found that they exhibited minimal inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L against methicillin-resistant Staphylococcus aureus (MRSA). This suggests that structural modifications can enhance antimicrobial activity .

Data Summary Table

Application TypeActivity TypeKey FindingsReferences
Cancer ResearchHsp70 InhibitionSignificant inhibition observed; IC50 values lower than existing drugs
Antimicrobial ActivityBacterial InhibitionEffective against MRSA; MIC values from 15.62 to 31.25 μmol/L

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of 4-Chloro-2-phenylsulfanyl-phenylamine and Analogues

Compound Name Molecular Formula Substituents Molar Mass (g/mol) Lipophilicity (log k) Toxicity Notes
This compound C₁₂H₉ClNS Chloro, phenylsulfanyl, phenylamine 234.72 Not reported Limited data
4-Amino-2-phenylphenol [] C₁₂H₁₁NO Phenol, amino, phenyl 185.22 Not reported Toxicology unstudied
4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine [] C₁₀H₇ClFN₃S Chloro, fluorophenylsulfanyl, pyrimidine 255.70 Not reported Undocumented
4-(5-Chloro-2-methyl-benzenesulfonyl)-phenylamine [] C₁₃H₁₂ClNO₂S Chloro, methyl-sulfonyl, phenylamine 289.76 Higher polarity QSAR studies suggest moderate bioactivity
Key Observations:
  • Lipophilicity: The phenylsulfanyl group in this compound likely confers moderate lipophilicity, intermediate between sulfonamides (e.g., C₁₃H₁₂ClNO₂S, more polar due to sulfonyl) and alkyl-carbamates (e.g., compounds in , where log k values correlate with alkyl chain length) .
  • Molecular Weight : The pyrimidine derivative (C₁₀H₇ClFN₃S) has a higher molar mass due to the heterocyclic core, which may influence pharmacokinetic profiles .

Q & A

Q. What are the recommended synthetic pathways for 4-Chloro-2-phenylsulfanyl-phenylamine, and how can reaction efficiency be optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, chlorophenyl intermediates (e.g., 4-chlorophenyl sulfoxide) can react with thiol-containing reagents under controlled conditions . Optimization strategies include:

  • Catalyst Selection : Use of Pd-based catalysts for cross-coupling reactions to enhance regioselectivity.
  • Temperature Control : Maintaining reactions at 60–80°C to balance yield and side-product formation.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of aryl halides and thiols.
    A table of reaction parameters from analogous compounds (e.g., 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide) shows yields >75% under optimized conditions .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR can resolve the chloro and phenylsulfanyl substituents. For example, the aromatic proton signals in 4-chlorophenyl derivatives appear as doublets at δ 7.2–7.8 ppm .
  • IR : The C-Cl stretch is observed near 550–650 cm1^{-1}, while the S-C aromatic bond appears at 690–710 cm1^{-1} .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 265.05 for C12_{12}H10_{10}ClNS+^+) .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
  • Waste Disposal : Segregate halogenated waste and collaborate with certified waste management services for incineration .
  • Emergency Measures : In case of inhalation, move to fresh air and consult a physician immediately .

Advanced Research Questions

Q. How can contradictions in crystallographic and spectroscopic data for this compound derivatives be resolved?

Discrepancies often arise from polymorphism or solvent effects. For instance, X-ray crystallography of 4-(4-chlorophenylsulfanyl)pyrazole derivatives revealed planar geometries, whereas NMR suggested conformational flexibility in solution . To resolve this:

  • Multi-Technique Validation : Combine XRD, NMR, and computational modeling (e.g., DFT) to correlate solid-state and solution-phase structures.
  • Temperature-Dependent Studies : Analyze NMR spectra at varying temperatures to detect dynamic processes.

Q. What strategies improve the stability of this compound in aqueous media for biological studies?

  • pH Adjustment : Maintain pH 6–8 to prevent hydrolysis of the sulfanyl group.
  • Co-solvents : Use DMSO or ethanol (≤10% v/v) to enhance solubility without destabilizing the compound.
  • Light Protection : Store solutions in amber vials to avoid photodegradation, as seen in analogs like 4-chloro-2-nitrobenzenesulfonyl chloride .

Q. How can reaction pathways be tailored to minimize by-products in multi-step syntheses involving this compound?

  • Stepwise Monitoring : Use LC-MS or TLC to track intermediate formation (e.g., chlorophenyl thiourea derivatives) .
  • Protective Groups : Temporarily block reactive sites (e.g., amine groups) with Boc or Fmoc groups to direct regioselectivity .
  • Kinetic Studies : Determine rate constants for competing reactions to adjust reagent stoichiometry.

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